![molecular formula C27H26N4O7S3 B2924098 (Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-90-1](/img/structure/B2924098.png)
(Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 3,4-dihydroquinolin-1(2H)-yl moiety, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in biologically active compounds .
Synthesis Analysis
The synthesis of 3,4-dihydroquinolin-1(2H)-yl derivatives often involves multistep syntheses and can require harsh reaction conditions . Recently, green chemistry and alternative strategies are being explored to prepare diverse derivatives .Molecular Structure Analysis
The 3,4-dihydroquinolin-1(2H)-yl moiety consists of a phenyl ring condensed with a six-membered ring with two nitrogen atoms on positions 1 and 3, and a keto group on carbon 4 .Chemical Reactions Analysis
The 3,4-dihydroquinolin-1(2H)-yl moiety can be used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified derivatives exhibiting different biological properties .Scientific Research Applications
Pharmaceutical Synthesis
The core structure of this compound, particularly the 3,4-dihydroquinolin-1(2H)-yl moiety, is a key feature in the synthesis of various pharmaceuticals. It has been utilized in the development of compounds with diverse therapeutic potentials, such as anti-inflammatory, antitumor, and antidiabetic activities . The sulfonyl and benzoyl groups present in the compound can be modified to produce derivatives with specific pharmacological properties.
Diversity-Oriented Synthesis
This compound can serve as a starting material in diversity-oriented synthesis (DOS) strategies. DOS aims to produce a wide array of structurally diverse molecules from simple starting materials, which is crucial for discovering new drugs and materials. The compound’s ability to undergo various chemical reactions makes it an excellent candidate for DOS .
Organic Light-Emitting Diodes (OLEDs)
The electronic properties of the benzothiazol group, particularly its ability to transport electrons, make this compound a potential candidate for use in OLEDs. OLEDs are used in display and lighting technologies, and the compound’s structure could be optimized to improve the efficiency and lifespan of these devices .
Photodynamic Therapy
Compounds containing the tetrahydroquinoline moiety have been explored for their use in photodynamic therapy (PDT). PDT is a treatment that uses light-sensitive compounds to generate reactive oxygen species and kill cancer cells. The compound’s structure could be tailored to enhance its absorption of light and increase its effectiveness in PDT .
Anti-Hepatic Fibrosis Agents
The compound has been synthesized and evaluated for its potential in treating hepatic fibrosis. Hepatic fibrosis is a condition characterized by the excessive accumulation of extracellular matrix proteins, and compounds like this one have shown promise in reducing fibrosis without obvious cytotoxicity .
Azo Dye Synthesis
The compound’s structure contains functional groups that are conducive to the formation of azo dyes. Azo dyes are widely used in the textile industry for their vivid colors and chemical stability. The compound could be used to synthesize new azo dyes with unique properties for various industrial applications .
Antimicrobial Agents
Research has indicated that compounds with an imidazole ring, similar to the one present in this compound, exhibit antimicrobial activity. This suggests potential applications in developing new antimicrobial agents that could be effective against resistant strains of bacteria .
Catalysis
The compound’s structure, particularly the sulfamoyl and benzoyl groups, may act as ligands in catalytic systems. These systems could be used to catalyze important chemical reactions, including those used in the synthesis of fine chemicals and pharmaceuticals .
Future Directions
The future directions in the study of this compound would likely involve further exploration of its synthesis, biological activity, and potential applications. This could include the development of more efficient synthesis methods, investigation of its mechanism of action, and evaluation of its potential as a therapeutic agent .
properties
IUPAC Name |
ethyl 2-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O7S3/c1-2-38-25(32)17-30-23-14-13-21(40(28,34)35)16-24(23)39-27(30)29-26(33)19-9-11-20(12-10-19)41(36,37)31-15-5-7-18-6-3-4-8-22(18)31/h3-4,6,8-14,16H,2,5,7,15,17H2,1H3,(H2,28,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZUQSMVBCOMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-6-(8-oxo-6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2924020.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)

![N-methyl-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2924024.png)
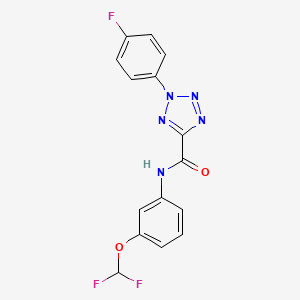
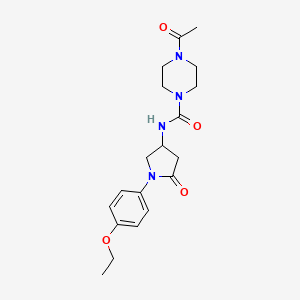
![N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2924028.png)

![1,4-Bis(4,7-dichlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2924030.png)
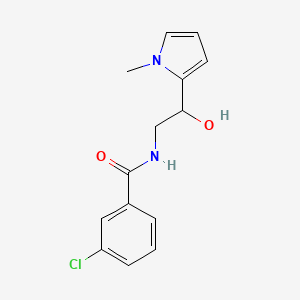

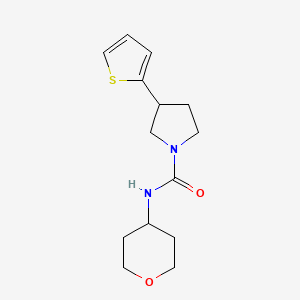
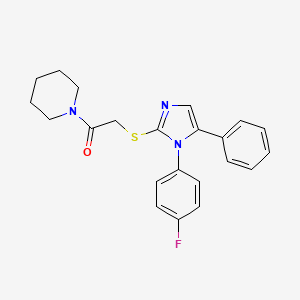
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2924036.png)